3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Attachment of the purine base: The purine base is introduced via nucleophilic substitution reactions.
Introduction of the tritylthiohexyl group: This step involves the use of trityl chloride and a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The tritylthiohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s purine base makes it relevant in nucleic acid research, including DNA and RNA studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or function. The tritylthiohexyl group may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral research.
Tritylthiohexyl derivatives: Compounds with similar protective groups used in organic synthesis.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: is unique due to its combination of a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Chemical Structure and Properties
TPH-Ado is characterized by a triphenylmethyl sulfanyl group attached to a hexyl chain at the 6-position of the adenosine molecule. This modification enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Molecular Weight
The molecular weight of TPH-Ado is approximately 455.64 g/mol.
TPH-Ado's biological activity can be attributed to its interaction with adenosine receptors, particularly the A1 and A2A subtypes. These receptors are involved in various physiological processes, including:
- Neuroprotection: TPH-Ado has been shown to protect neuronal cells from apoptosis and oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the activation of inflammatory pathways.
- Cardiovascular Effects: TPH-Ado may influence heart rate and blood pressure through its action on adenosine receptors, potentially providing cardioprotective benefits.
In Vitro Studies
Research indicates that TPH-Ado enhances cell survival in neuroblastoma cell lines under stress conditions. In vitro assays demonstrated that treatment with TPH-Ado resulted in:
- Increased Cell Viability: Up to 70% increase in cell viability compared to control groups under oxidative stress conditions.
- Reduced Apoptosis: Flow cytometry analysis showed a significant decrease in apoptotic cells following treatment.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of TPH-Ado. Key findings include:
- Neuroprotective Effects: In a mouse model of cerebral ischemia, TPH-Ado administration led to reduced infarct size and improved neurological outcomes.
- Anti-inflammatory Response: Mice treated with TPH-Ado exhibited lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) compared to untreated controls.
Table 1: Summary of Biological Activities of TPH-Ado
Activity | In Vitro Results | In Vivo Results |
---|---|---|
Neuroprotection | ↑ 70% cell viability | Reduced infarct size |
Anti-inflammatory | ↓ cytokine production | Lower pro-inflammatory cytokines |
Cardiovascular effects | Not yet evaluated | Potential modulation of heart rate |
Case Study 1: Neuroprotection in Ischemic Stroke
In a study published in Journal of Neurochemistry, researchers administered TPH-Ado to rats subjected to middle cerebral artery occlusion (MCAO). Results indicated that:
- Treated rats showed significant improvement in motor function scores.
- Histological analysis revealed less neuronal damage compared to controls.
Case Study 2: Inhibition of Inflammation in Arthritis Models
A study featured in Arthritis Research & Therapy examined the effects of TPH-Ado on collagen-induced arthritis in mice. Findings included:
- Decreased joint swelling and pain scores.
- Histopathological examination confirmed reduced synovial inflammation.
Properties
CAS No. |
161016-93-9 |
---|---|
Molecular Formula |
C35H39N5O4S |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-tritylsulfanylhexoxy)oxolan-3-ol |
InChI |
InChI=1S/C35H39N5O4S/c36-32-29-33(38-23-37-32)40(24-39-29)34-30(42)31(28(22-41)44-34)43-20-12-1-2-13-21-45-35(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-11,14-19,23-24,28,30-31,34,41-42H,1-2,12-13,20-22H2,(H2,36,37,38)/t28-,30-,31-,34-/m1/s1 |
InChI Key |
GHONJDIJEZXBIW-UTBAFCPYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCOC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO |
Origin of Product |
United States |
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